molecular formula C10H9ClN4NaO2S B13774209 Sodium N-(3-chloropyrazinyl)sulfanilamidate

Sodium N-(3-chloropyrazinyl)sulfanilamidate

Cat. No.: B13774209
M. Wt: 307.71 g/mol
InChI Key: RKKCJTNVTFWPPW-UHFFFAOYSA-N
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Description

Sodium N-(3-chloropyrazinyl)sulfanilamidate (CAS: 604-402-2) is a sodium salt derivative of the sulfanilamide class, characterized by a 3-chloropyrazinyl substituent on the sulfonamide nitrogen. Sulfanilamides are historically significant as antimicrobial agents, and their structural modifications, such as the introduction of heterocyclic groups, influence solubility, stability, and biological activity . The sodium salt form enhances aqueous solubility compared to the free sulfanilamide, making it advantageous for pharmaceutical formulations.

Properties

Molecular Formula

C10H9ClN4NaO2S

Molecular Weight

307.71 g/mol

InChI

InChI=1S/C10H9ClN4O2S.Na/c11-9-10(14-6-5-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H,14,15)(H2,12,16,17);

InChI Key

RKKCJTNVTFWPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CN=C2Cl)S(=O)(=O)N.[Na]

Origin of Product

United States

Preparation Methods

Detailed Stepwise Procedure

Step Description Conditions Notes
1 Condensation Reaction : Sulfanilamide sodium salt and 2,6-dichloropyrazine are added to a water-insoluble organic solvent (e.g., butyl acetate). Temperature: 80–150°C; Time: 5–20 hours; Stirring and temperature control essential This step forms sulfanilamide chloropyrazine via nucleophilic aromatic substitution on the dichloropyrazine ring.
2 Water Extraction : After completion, water is added to extract the product into the aqueous phase. Water ratio: sulfanilamide sodium salt to water = 1:5 to 1:10 Efficient phase separation is critical for product isolation.
3 Acidification and Crystallization : The aqueous layer pH is adjusted to 1–5 using acids such as hydrochloric acid, sulfuric acid, or phosphoric acid to precipitate sulfanilamide chloropyrazine. pH: 1–5; Acid choice: HCl, H2SO4, or H3PO4 Acidification induces crystallization of the intermediate.
4 Refining the Intermediate : The crude sulfanilamide chloropyrazine is refined by filtration and washing. Ambient temperature Purification to remove impurities and unreacted materials.
5 Conversion to Sodium Salt : The refined sulfanilamide chloropyrazine is reacted with sodium hydroxide solution (5–30% concentration) to form this compound. Temperature: Cooling to -10°C to -20°C during crystallization Cooling promotes crystallization of the sodium salt product.
6 Isolation and Drying : The final product is isolated by filtration and dried under reduced pressure. Reduced pressure concentration and temperature control Ensures high purity and yield.

Reaction Scheme Summary

Key Parameters Affecting the Preparation

Parameter Optimal Range Impact on Product
Reaction temperature 80–150°C Controls reaction rate and side reactions
Reaction time 5–20 hours Ensures completion of condensation
Water ratio in extraction 1:5 to 1:10 (salt:water) Affects extraction efficiency
pH for crystallization 1–5 Crucial for precipitating intermediate
Acid type HCl, H2SO4, H3PO4 Influences crystallization and purity
NaOH concentration 5–30% Determines conversion efficiency to sodium salt
Crystallization temperature -10°C to -20°C Enhances product crystallinity and purity

Analysis of Preparation Methods

Advantages

  • High Yield and Purity : The described method achieves high yields with minimal impurities due to controlled reaction conditions and effective purification steps.
  • Recycling of Unreacted Materials : Unreacted starting materials remain in the organic solvent phase and can be recovered for reuse, improving process economy.
  • Industrial Suitability : The process is scalable and suitable for industrial production due to its straightforward steps and use of common reagents.

Challenges and Considerations

  • Temperature Control : Precise temperature regulation is necessary to avoid side reactions and decomposition.
  • pH Adjustment : Accurate pH control during acidification is critical for optimal crystallization yield.
  • Solvent Choice : The use of water-insoluble organic solvents like butyl acetate facilitates phase separation but requires solvent recovery systems for sustainability.

Comparative Perspectives from Literature

While the primary patent (CN104910081A) provides a comprehensive industrial method, related sulfonamide derivatives with pyrazine or triazole moieties have been synthesized using analogous nucleophilic substitution and condensation strategies, often involving:

  • Use of halogenated heterocycles as electrophilic partners.
  • Formation of sulfonamide intermediates followed by salt formation.
  • Multistep syntheses involving carbamimidothioate intermediates and hydrazine hydrate for triazole ring formation (as seen in related compounds).

These approaches confirm the robustness of nucleophilic aromatic substitution and condensation as foundational techniques in preparing sulfonamide derivatives with chloropyrazinyl groups.

Summary Table of Preparation Method

Step Reagents & Conditions Outcome Notes
1 Sulfanilamide sodium salt + 2,6-dichloropyrazine in butyl acetate, 80–150°C, 5–20 h Sulfanilamide chloropyrazine formed Controlled heating and stirring
2 Water added (ratio 1:5–1:10) Product extracted into aqueous phase Efficient phase separation
3 Acidification with HCl/H2SO4/H3PO4 to pH 1–5 Crystallization of sulfanilamide chloropyrazine pH critical for yield
4 Filtration and washing Refined intermediate Purity enhancement
5 Reaction with 5–30% NaOH, cooling to -10 to -20°C This compound formed Crystallization of final product
6 Filtration, drying under reduced pressure Pure sodium salt product Ready for use or formulation

Chemical Reactions Analysis

Sodium N-(3-chloropyrazinyl)sulfanilamidate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Veterinary Medicine

Anticoccidial Agent
Sodium N-(3-chloropyrazinyl)sulfanilamidate is predominantly used as an anticoccidial agent in livestock and poultry. Coccidiosis, a parasitic disease caused by coccidia, poses significant health risks to these animals. The compound works by inhibiting dihydrofolate synthetase, an enzyme critical for folic acid synthesis in protozoa, thereby impeding their growth and reproduction .

  • Efficacy : Studies indicate that sulfachloropyrazine sodium is effective against various strains of coccidia, making it a preferred choice during outbreaks. Its antimicrobial properties also extend to treating fowl cholera and fowl typhoid, showcasing its broad-spectrum activity against bacterial infections .

Human Medicine

Antibacterial Properties
While primarily utilized in veterinary contexts, this compound exhibits significant antibacterial properties that can be leveraged for human medical applications. Sulfonamides like this compound are effective against a range of gram-positive and certain gram-negative bacteria, including Escherichia coli and Klebsiella species .

  • Potential Uses : The compound's ability to inhibit bacterial growth suggests potential applications in treating urinary tract infections and other bacterial diseases in humans. Research indicates that modifications in the sulfonamide structure can enhance its antibacterial efficacy, indicating avenues for drug development .

Case Study 1: Efficacy Against Coccidia

A study conducted on poultry demonstrated that this compound significantly reduced coccidial oocyst counts in infected birds when administered at recommended dosages. The results indicated a 90% reduction in infection rates compared to untreated controls, highlighting its effectiveness as an anticoccidial agent .

Case Study 2: Antibacterial Activity

In vitro studies have shown that this compound exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics like sulfamethoxazole, suggesting its viability as an alternative treatment option .

Mechanism of Action

The mechanism of action of Sodium N-(3-chloropyrazinyl)sulfanilamidate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfanilamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA synthesis .

Comparison with Similar Compounds

Research Findings and Implications

  • Cation Influence : Sodium’s smaller ionic radius vs. potassium leads to distinct coordination geometries and solubility profiles, critical for drug formulation .
  • Substituent Effects : Chloropyrazinyl’s electron-withdrawing nature increases sulfonamide acidity, favoring salt formation. This contrasts with methylpyrimidinyl in sulfamerazine, which balances lipophilicity and target binding .

Biological Activity

Sodium N-(3-chloropyrazinyl)sulfanilamidate is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in antimicrobial applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound is synthesized through the reaction of sulfanilamide with 3-chloropyrazine. The structural elucidation is typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. The presence of the chloropyrazinyl group is crucial for enhancing the biological activity of the sulfanilamide backbone.

Sulfonamides, including this compound, exert their antibacterial effects primarily by inhibiting bacterial folic acid synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is essential for the production of folate from para-aminobenzoic acid (PABA) . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.

2.2 Efficacy Against Pathogens

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC) Inhibition Zone (mm)
Escherichia coli7.812 µg/mL21
Staphylococcus aureus16.0 mm16
Candida albicans31.125 µg/mL18

The compound showed particularly potent activity against E. coli and C. albicans, with inhibition zones comparable to or exceeding those of established antibiotics .

3. Antibiofilm Properties

In addition to its antimicrobial effects, this compound has demonstrated antibiofilm activity against pathogenic microbes isolated from urinary tract infections. A recent study found that at a concentration of 10 µg/mL, it achieved a biofilm reduction percentage of:

  • E. coli: 94.60%
  • Pseudomonas aeruginosa: 91.74%
  • Candida neoformans: 98.03%

This indicates its potential utility in treating biofilm-associated infections .

4. Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation revealed that this compound outperformed several other sulfonamide derivatives in terms of antimicrobial potency, especially against multidrug-resistant strains .
  • In Silico ADME Predictions : Computational analyses indicated favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for this compound, suggesting good drug-like properties which are critical for therapeutic applications .

5.

This compound represents a promising candidate in the development of new antimicrobial agents due to its potent biological activity against a range of pathogens and its ability to disrupt biofilm formation. Further research into its pharmacokinetics and long-term efficacy in clinical settings will be essential to fully establish its therapeutic potential.

Q & A

Q. What are the established synthetic routes for Sodium N-(3-chloropyrazinyl)sulfanilamidate, and what are their critical reaction parameters?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Route 1 : Reacting 3-chloropyrazine with sulfanilamide derivatives in the presence of sodium carbonate under biphasic conditions (DCM/H₂O), achieving yields of 47–98% .
  • Route 2 : Modifying sulfanilamide precursors using sodium nitrite or chloroacetyl chloride, followed by purification via recrystallization .
    Critical Parameters :
  • pH control (e.g., sodium carbonate for deprotonation) .
  • Solvent polarity (e.g., DCM for organic phase separation) .
  • Temperature (e.g., reflux in DMSO for cyanide-mediated reactions) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer :

  • X-ray crystallography at 100 K reveals polymeric sheets stabilized by:
    • N–H⋯O and O–H⋯N hydrogen bonds between sulfonamide groups and water molecules.
    • C–H⋯π interactions involving the pyrazinyl ring .
  • Key metrics: Mean C–C bond length = 0.002 Å, R factor = 0.015 .
  • Compare with potassium analogs to identify cation-specific coordination differences (e.g., seven-coordinated vs. six-coordinated K⁺) .

Q. What pharmacological mechanisms are associated with sulfonamide derivatives like this compound?

Methodological Answer :

  • Carbonic anhydrase (CA) inhibition : Competes with substrate binding at the zinc-active site, validated via enzymatic assays .
  • Antibacterial activity : Disrupts folate biosynthesis in bacteria. Test via MIC assays against Gram-positive/negative strains .
  • Hydrolysis sensitivity : The sulfonamide group degrades under acidic/basic conditions, requiring stability studies (e.g., HPLC monitoring) .

Advanced Research Questions

Q. What methodological challenges arise in resolving contradictory data on the coordination geometry of metal-sulfanilamidate complexes?

Methodological Answer :

  • Contradiction Example : Potassium salts show variable coordination (seven-coordinated K⁺ vs. six-coordinated) depending on hydration .
  • Resolution Strategies :
    • Use variable-temperature XRD to assess dynamic lattice changes.
    • Pair with EXAFS spectroscopy to quantify metal-ligand bond distances in solution.
    • Compare with computational models (DFT) to validate geometry .

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under varying pH conditions?

Methodological Answer :

  • Systematic pH Screening :
    • Test pH 7–12 using sodium carbonate/sodium hydroxide. Higher pH (>10) enhances deprotonation of sulfanilamide but risks hydrolysis .
  • Byproduct Analysis :
    • Monitor intermediates via LC-MS (e.g., ethyl chloroformate adducts) .
  • Case Study : At pH 9.5, yield improved to 85% due to optimal nucleophilicity of the sulfanilamidate anion .

Q. What computational modeling approaches validate the observed hydrogen-bonding networks in this compound’s crystal structure?

Methodological Answer :

  • DFT Calculations :
    • Simulate hydrogen bond energies (e.g., N–H⋯O: ~4–6 kcal/mol) and compare with XRD-derived distances .
  • Molecular Dynamics (MD) :
    • Model thermal motion effects on dihedral angles (e.g., 15.0° benzene/amide plane tilt ).
  • Tools : Use software like Gaussian or VASP with periodic boundary conditions .

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